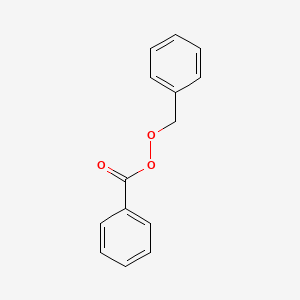

Benzyl benzenecarboperoxoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl benzenecarboperoxoate, also known as benzoyl peroxide, is an organic compound with the formula (C6H5−C(=O)O−)2. It is a white granular solid with a faint odor of benzaldehyde. This compound is poorly soluble in water but soluble in organic solvents like acetone and ethanol. This compound is widely used in various industries due to its oxidizing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl benzenecarboperoxoate is typically synthesized by treating benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_5\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ] This method ensures a high yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous addition of benzoyl chloride and hydrogen peroxide to a reaction vessel containing an alkaline solution. The reaction mixture is then cooled, and the product is isolated by filtration and drying .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl benzenecarboperoxoate undergoes various chemical reactions, including:

Oxidation: It acts as a radical initiator in polymerization reactions.

Reduction: It can be reduced to benzoic acid under certain conditions.

Substitution: It can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Commonly used in the presence of heat or light to initiate radical polymerization.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Often carried out in the presence of bases like sodium hydroxide.

Major Products Formed:

Oxidation: Polymers such as poly(methyl methacrylate) (PMMA).

Reduction: Benzoic acid.

Substitution: Various substituted benzoyl compounds.

Applications De Recherche Scientifique

Benzyl benzenecarboperoxoate has a wide range of applications in scientific research:

Chemistry: Used as a radical initiator in polymerization reactions.

Biology: Employed in the study of free radical mechanisms.

Medicine: Commonly used in topical treatments for acne due to its antibacterial properties.

Industry: Utilized in the production of plastics, bleaching agents, and as a polymerization initiator

Mécanisme D'action

The primary mechanism of action of benzyl benzenecarboperoxoate involves the cleavage of the peroxide bond, leading to the formation of benzoyloxy radicals. These radicals interact with proteins and other cellular components, leading to various effects such as increased turnover of epithelial cells and reduction of keratin and sebum around follicles .

Comparaison Avec Des Composés Similaires

tert-Butyl benzenecarboperoxoate: Another perester used as a radical initiator.

Dibenzoyl peroxide: Similar in structure and used in similar applications

Uniqueness: Benzyl benzenecarboperoxoate is unique due to its widespread use in both industrial and medical applications. Its ability to act as a radical initiator makes it invaluable in polymer chemistry, while its antibacterial properties make it a staple in dermatological treatments .

Propriétés

Numéro CAS |

408529-43-1 |

|---|---|

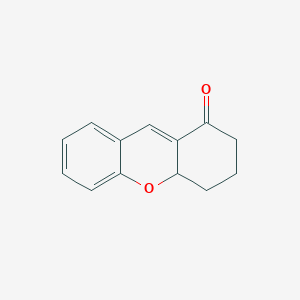

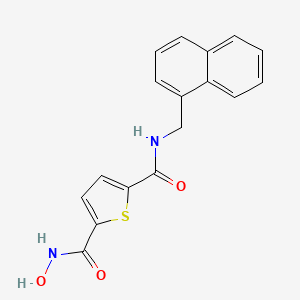

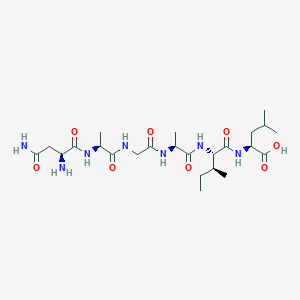

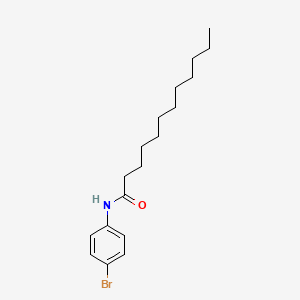

Formule moléculaire |

C14H12O3 |

Poids moléculaire |

228.24 g/mol |

Nom IUPAC |

benzyl benzenecarboperoxoate |

InChI |

InChI=1S/C14H12O3/c15-14(13-9-5-2-6-10-13)17-16-11-12-7-3-1-4-8-12/h1-10H,11H2 |

Clé InChI |

JAHGTMJOPOCQIY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COOC(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)

![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)

![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)

![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)